5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring and a cyclopropyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing the pyridine and pyrrole moieties. For example, the oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine using 3-chloroperbenzoic acid in dichloromethane can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced pyridine or pyrrole rings, and substituted pyridine derivatives.
Scientific Research Applications
5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through hydrogen bonding, π-π interactions, and hydrophobic interactions, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: A compound with a pyridine ring fused to a pyrimidine ring, known for its pharmacological activities.
5-Phenyl-1H-pyrrol-2-yl)pyridine: A compound with a phenyl group attached to the pyrrole ring, used in various chemical applications.
Uniqueness
5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H12N2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
5-cyclopropyl-2-(1H-pyrrol-2-yl)pyridine |
InChI |
InChI=1S/C12H12N2/c1-2-11(13-7-1)12-6-5-10(8-14-12)9-3-4-9/h1-2,5-9,13H,3-4H2 |
InChI Key |
NLHIBGAAVBSRNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)C3=CC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.